Doxofilina

Descripción general

Descripción

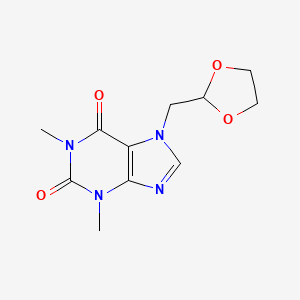

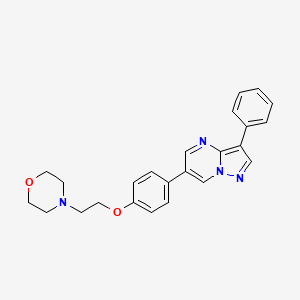

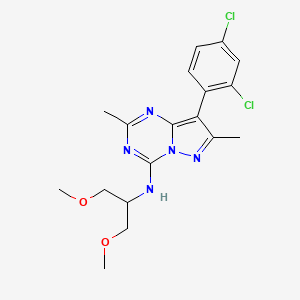

La doxofilina es un derivado de la metilxantina que se utiliza principalmente como broncodilatador en el tratamiento de enfermedades respiratorias crónicas como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). A diferencia de otros derivados de la xantina, la this compound tiene un grupo dioxolano en la posición 7, que contribuye a su perfil farmacológico único .

Aplicaciones Científicas De Investigación

La doxofilina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de la xantina.

Biología: Se investiga por sus efectos en las vías de señalización celular y la inhibición enzimática.

Medicina: Se estudia ampliamente por su potencial terapéutico en el tratamiento de enfermedades respiratorias. .

Industria: Se utiliza en la formulación de productos farmacéuticos para la terapia respiratoria.

Mecanismo De Acción

La doxofilina ejerce sus efectos principalmente a través de la inhibición de las enzimas fosfodiesterasa (PDE), lo que lleva a un aumento en los niveles de monofosfato cíclico de adenosina (cAMP). Esto da como resultado la broncodilatación y los efectos antiinflamatorios. A diferencia de otros derivados de la xantina, la this compound no se une significativamente a los receptores de adenosina, lo que contribuye a su mejor perfil de seguridad .

Análisis Bioquímico

Biochemical Properties

Doxofylline plays a significant role in biochemical reactions by inhibiting the activity of the phosphodiesterase (PDE) enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation . Unlike other xanthines, doxofylline does not significantly bind to adenosine receptors, which accounts for its reduced stimulant effects . Additionally, doxofylline does not affect calcium influx and does not antagonize the actions of calcium channel blockers, which helps in reducing cardiac adverse reactions .

Cellular Effects

Doxofylline exerts various effects on different cell types and cellular processes. It attenuates bronchoconstriction and inflammatory actions in airway smooth muscle cells, leading to relaxation and reduced airway responsiveness . Doxofylline also influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . Inflammatory cells, such as mast cells, are also impacted by doxofylline, leading to decreased release of inflammatory mediators .

Molecular Mechanism

The primary mechanism of action of doxofylline involves the inhibition of phosphodiesterase activity, which increases cAMP levels and promotes smooth muscle relaxation . Doxofylline’s lack of significant affinity for adenosine receptors differentiates it from other xanthines and contributes to its unique pharmacological profile . Additionally, doxofylline does not interfere with calcium influx, which helps in minimizing cardiac side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, doxofylline has demonstrated stability and efficacy over extended periods. Long-term studies have shown that doxofylline significantly improves pulmonary function and reduces asthma events over a two-year period . The compound’s stability and lack of significant degradation contribute to its sustained efficacy in chronic treatment .

Dosage Effects in Animal Models

In animal models, doxofylline has shown dose-dependent effects on bronchoconstriction and inflammation. At therapeutic doses, doxofylline effectively attenuates bronchoconstriction and reduces inflammatory actions without significant adverse effects . At higher doses, doxofylline may cause toxic effects, including nausea, headache, and insomnia .

Metabolic Pathways

Doxofylline undergoes hepatic metabolism, accounting for 90% of its total drug clearance . The primary metabolite identified is β-hydroxymethyltheophylline, which is detected in serum and urine after oral administration . Unlike theophylline, doxofylline does not interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the risk of drug-drug interactions .

Transport and Distribution

Doxofylline demonstrates a short distribution phase following intravenous administration and is distributed to all body compartments . It may be detected in breast milk and placenta, indicating its ability to cross biological barriers . The compound’s distribution is influenced by its methylxanthine structure, which facilitates its transport across cell membranes .

Subcellular Localization

The subcellular localization of doxofylline is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase enzymes . The compound’s activity is not significantly influenced by targeting signals or post-translational modifications, allowing it to interact directly with its target enzymes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La doxofilina se sintetiza a través de un proceso de varios pasos que comienza con la teofilina. Los pasos clave implican la introducción de un anillo dioxolano en la estructura de la teofilina. La reacción generalmente involucra los siguientes pasos:

Alquilación: La teofilina se alquila con un agente alquilante adecuado para introducir el grupo dioxolano.

Ciclización: El producto intermedio se somete a ciclización para formar el anillo dioxolano.

Purificación: El producto final se purifica utilizando técnicas estándar como recristalización o cromatografía.

Métodos de Producción Industrial

En entornos industriales, la síntesis de this compound se optimiza para la producción a gran escala. Esto implica:

Procesamiento por lotes: Se utilizan reactores grandes para llevar a cabo las reacciones de alquilación y ciclización.

Sistemas de flujo continuo: Para una mayor eficiencia y rendimiento, se pueden emplear sistemas de flujo continuo.

Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar la pureza y consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La doxofilina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir, particularmente en los átomos de nitrógeno en el anillo de xantina.

Reactivos y Condiciones Comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Solventes: Los solventes comunes incluyen agua, etanol y dimetilsulfóxido (DMSO).

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados.

Comparación Con Compuestos Similares

Compuestos Similares

Teofilina: Otro derivado de la xantina que se utiliza como broncodilatador. La doxofilina tiene un mecanismo de acción similar, pero con menos efectos secundarios.

Aminofilina: Un complejo de teofilina y etilendiamina, utilizado para indicaciones similares.

Cafeína: Un estimulante conocido que también pertenece a la clase de las xantinas.

Singularidad de la this compound

La estructura única de la this compound, con el grupo dioxolano, le proporciona un perfil farmacológico distinto. Tiene un mejor perfil de seguridad en comparación con la teofilina, con menos efectos secundarios cardiovasculares y menos interacción con otros medicamentos .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXIGFIVGWUZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022968 | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |

| Record name | SID49645880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69975-86-6 | |

| Record name | Doxofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXOFYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)

![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)